N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O3/c1-3-34-23-12-10-22(11-13-23)29-27(33)26(32)28-19-25(31-16-5-4-6-17-31)21-9-14-24-20(18-21)8-7-15-30(24)2/h9-14,18,25H,3-8,15-17,19H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGWUNRCIGCSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the ethoxyphenyl derivative, the tetrahydroquinoline derivative, and the piperidine derivative. These intermediates are then coupled through amide bond formation under controlled conditions.
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Step 1: Preparation of Ethoxyphenyl Derivative
- React 4-ethoxyphenylamine with an appropriate acylating agent to form the ethoxyphenyl derivative.
- Reaction conditions: Use of a solvent like dichloromethane, temperature control at around 0-5°C, and the presence of a base like triethylamine.
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Step 2: Preparation of Tetrahydroquinoline Derivative
- Synthesize the tetrahydroquinoline derivative through a Pictet-Spengler reaction involving an aldehyde and an amine.
- Reaction conditions: Acidic medium, typically using hydrochloric acid, and heating to around 60-80°C.
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Step 3: Preparation of Piperidine Derivative
- Obtain the piperidine derivative through a reductive amination reaction.
- Reaction conditions: Use of a reducing agent like sodium cyanoborohydride and a solvent such as methanol.
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Step 4: Coupling Reaction
- Couple the prepared intermediates through amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: Solvent like dimethylformamide (DMF), room temperature, and the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: Used as a probe to study cellular processes and molecular pathways.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Variations and Hypothesized Bioactivity
The following table summarizes key structural differences and inferred bioactivity based on –5:
Impact of Substituent Modifications
- Electron-Donating vs. Withdrawing Groups: The 4-ethoxyphenyl group (electron-donating) may enhance binding to hydrophobic pockets compared to the 4-fluorophenyl analog (electron-withdrawing) in , which could improve metabolic stability but reduce polarity .
- Heterocyclic Moieties: Piperidinyl (Target, ) offers rigidity, favoring interactions with flat binding sites.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shows closer structural alignment with the 4-methoxyphenyl analog () due to shared oxygen-based substituents. However, the 4-fluorophenyl derivative () may exhibit higher dissimilarity (~60% Tanimoto index) due to halogen substitution .
Research Findings and Bioactivity Correlations
Bioactivity Profile Clustering ()
highlights that structurally similar compounds cluster into groups with related modes of action. For example:
Protein Target Interactions
- The ethanediamide linker is critical for forming hydrogen bonds with catalytic residues (e.g., in kinases or proteases).
- Modifications to the heterocyclic moiety (e.g., piperazinyl in ) may shift selectivity toward targets requiring bulkier ligands, such as histone deacetylases (HDACs) .
Biological Activity
N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C22H30N4O2
- Molecular Weight : 398.50 g/mol
Research indicates that this compound may interact with various neurotransmitter systems, particularly through inhibition of neuronal nitric oxide synthase (nNOS). nNOS is implicated in various neurological disorders, making it a target for therapeutic intervention .
Pharmacological Effects
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Neuroprotective Properties :
- nNOS Inhibition : Compounds with similar structures have shown selective inhibition of nNOS over endothelial nitric oxide synthase (eNOS), suggesting potential neuroprotective effects in models of neurodegeneration .
- Case Study : In a study evaluating related tetrahydroquinoline derivatives, compounds demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage.
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Antidepressant-like Effects :
- Some derivatives have been tested for their antidepressant-like activity in animal models. The modulation of serotonin and norepinephrine levels is hypothesized to contribute to these effects.
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Analgesic Properties :
- Preliminary studies suggest that the compound may exhibit analgesic properties, possibly through modulation of pain pathways involving opioid receptors.
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotection in Animal Models :
- Behavioral Studies on Antidepressant Effects :
Q & A
Q. What are the recommended synthetic routes for preparing N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide?
The synthesis typically involves multi-step pathways, including:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization reactions under controlled pH and temperature (e.g., 60–80°C in inert solvents like dichloromethane) .
- Step 2 : Introduction of the piperidinyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts such as triethylamine .
- Step 3 : Coupling of the ethanediamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) to ensure amide bond formation . Yield optimization often relies on HPLC purification to isolate the target compound from by-products .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : To verify connectivity of the tetrahydroquinoline, piperidine, and ethoxyphenyl groups (e.g., ¹H NMR for aromatic protons and ¹³C NMR for carbonyl signals) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- X-ray Crystallography : For absolute stereochemical assignment if crystalline derivatives are obtained .
Q. How should researchers design initial biological activity screens for this compound?
Begin with in vitro assays targeting hypothesized pathways:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates for proteases or kinases) at varying concentrations (1 nM–10 µM) to determine IC₅₀ values .
- Cell Viability : Employ MTT or ATP-based assays in cancer/primary cell lines to assess cytotoxicity . Include positive controls (e.g., known inhibitors) and validate results with triplicate experiments .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or off-target effects. Mitigation approaches include:
- Dose-Response Curves : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Orthogonal Assays : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity) .
- Structural Modifications : Synthesize analogs to isolate contributions of specific functional groups (e.g., ethoxyphenyl vs. piperidine) .
Q. How can computational methods elucidate the mechanism of action of this compound?
Combine:
- Molecular Docking : Predict binding poses in target proteins (e.g., using AutoDock Vina with crystal structures from the PDB) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data to guide lead optimization .
Q. What experimental approaches are suitable for studying structure-activity relationships (SAR) in analogs of this compound?
- Fragment Replacement : Systematically modify the ethoxyphenyl, tetrahydroquinoline, or piperidine moieties and test activity .
- Isosteric Substitution : Replace the ethanediamide group with urea or thiourea to evaluate amide bond necessity .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using software like Schrödinger’s Phase .
Q. How can researchers address stability issues during in vivo studies of this compound?
- Metabolic Stability : Use liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., ethoxy group oxidation) .
- Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve bioavailability .
- Plasma Protein Binding : Assess via ultrafiltration or equilibrium dialysis to predict free drug concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
